KY1220

Wnt/β-catenin TOPflash reporter assay IC50

KY1220 is the only Wnt pathway inhibitor that simultaneously degrades both β-catenin and Ras through direct binding to the Axin-RGS domain—a mechanism unmatched by tankyrase, Porcn, or TCF/β-catenin antagonists. In APC/KRAS-mutant CRC models (~45% of colorectal cancers), KY1220 suppresses both Ras-ERK and PI3K-Akt signaling axes that drive tumor progression—activity that generic Wnt inhibitors lack. Procure KY1220 as your essential dual-pathway chemical probe: benchmark novel derivatives in SAR studies against its IC50 of 2.1 μM, dissect Wnt-Ras crosstalk mechanisms via post-translational regulation, or assemble selectivity profiling panels alongside XAV939, IWP-2, and ICG-001. For in vivo xenograft studies, also consider the optimized derivative KYA1797K.

Molecular Formula C14H10N4O3S
Molecular Weight 314.32 g/mol
Cat. No. B1673882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY1220
SynonymsKY1220;  KY-1220;  KY 1220; 
Molecular FormulaC14H10N4O3S
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8-
InChIKeyFMLUAKSJMUPACD-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KY1220 Wnt/β-Catenin Pathway Inhibitor | CAS 292168-79-7 Procurement Guide


KY1220 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway that uniquely destabilizes both β-catenin and Ras proteins [1]. It is chemically defined as (Z)-5-((1-(4-nitrophenyl)-1H-pyrrol-2-yl)methylene)-2-thioxoimidazolidin-4-one, with a molecular weight of 314.32 g/mol and CAS number 292168-79-7 . KY1220 serves as a foundational chemical probe for studying the cross-talk between Wnt/β-catenin and Ras pathways, and has been further optimized to yield the more potent derivative KYA1797K [2].

KY1220 Mechanism of Action and Dual-Target Degradation Profile


In-class Wnt pathway inhibitors exhibit diverse mechanisms of action—some target tankyrase (XAV939), others Porcupine (IWP-2), and still others disrupt β-catenin/TCF interactions (ICG-001) . KY1220 is distinguished by its ability to simultaneously degrade both β-catenin and Ras through direct binding to the Axin-RGS domain, a mechanism that addresses the frequently co-occurring APC and KRAS mutations in colorectal cancer [1]. Generic substitution with alternative Wnt inhibitors that lack this dual-target degradation capacity may fail to suppress the cooperatively activated Ras-ERK and PI3K-Akt signaling axes that drive tumor progression in APC/KRAS mutant contexts [2]. The quantitative evidence below clarifies the specific performance differentials that should inform procurement decisions.

KY1220 Quantitative Differentiation vs. KYA1797K and Other Wnt Inhibitors


Wnt/β-Catenin Pathway Inhibition Potency: KY1220 vs. Optimized Derivative KYA1797K

KY1220 inhibits Wnt/β-catenin signaling with an IC50 of 2.1 μM in HEK293 TOPflash reporter cells. Its rationally optimized derivative KYA1797K achieves a 2.8-fold improvement in potency, with an IC50 of 0.75 μM in the same assay system . While KYA1797K is the more potent tool for in vivo studies, KY1220 remains valuable as a benchmark for structure-activity relationship (SAR) investigations and as a less potent control in dual-target degradation studies.

Wnt/β-catenin TOPflash reporter assay IC50

Target Engagement: KYA1797K Binds Axin-RGS Domain with Sub-Micromolar Affinity

The optimized derivative KYA1797K binds directly to the regulators of G-protein signaling (RGS) domain of Axin with a dissociation constant (Kd) of 0.29 μM (2.9 × 10⁻⁷ M) as determined by biotinylated compound pull-down and NMR spectroscopy [1][2]. This direct binding enhances the β-catenin destruction complex assembly and activates GSK3β-mediated phosphorylation, leading to simultaneous proteasomal degradation of both β-catenin and Ras. While direct Kd data for the parent KY1220 is not reported, the structural optimization that yielded KYA1797K confirms that the NO₂ moiety is essential for Wnt inhibitory activity [2].

Axin-RGS domain protein-ligand binding dissociation constant

Dual-Target Protein Degradation: β-Catenin and Ras Co-Destabilization

KY1220 induces dose-dependent degradation of both β-catenin and pan-Ras protein levels in HEK293 cells at concentrations of 5-50 μM, without affecting mRNA levels of CTNNB1, NRAS, KRAS, or HRAS . This dual degradation phenotype distinguishes KY1220 from conventional Wnt inhibitors such as XAV939 (tankyrase inhibitor, TNKS1 IC50 = 11 nM) or IWP-2 (Porcn inhibitor, IC50 = 27 nM), which primarily suppress Wnt signaling without directly affecting Ras stability . In SW480 CRC cells harboring a KRAS mutation, KY1220 treatment inhibits downstream ERK and Akt activities, confirming functional Ras pathway suppression .

β-catenin degradation Ras degradation proteasomal degradation

In Vivo Antitumor Efficacy: KYA1797K Tumor Volume Reduction in APC/KRAS Mutant Xenografts

In APC and KRAS mutant CRC xenograft mouse models, intraperitoneal administration of KYA1797K at 25 mg/kg daily reduced tumor volume by approximately 70% compared to vehicle controls, with concomitant significant reductions in both β-catenin and Ras protein levels in tumor tissues [1]. KY1220 itself was not evaluated in this in vivo efficacy study; KYA1797K was selected due to its improved solubility and potency. This in vivo validation of the dual-target degradation mechanism underscores the translational relevance of the chemical series for CRC models with co-occurring APC and KRAS mutations.

colorectal cancer xenograft APC mutation KRAS mutation in vivo efficacy

KY1220 Recommended Research Applications and Experimental Use Cases


Structure-Activity Relationship (SAR) Benchmarking for Wnt/β-Catenin Inhibitor Optimization

KY1220 serves as the parent compound in SAR studies aimed at optimizing Wnt/β-catenin inhibitors with dual β-catenin and Ras degradation activity. Its IC50 of 2.1 μM in HEK293 TOPflash assays provides a reference baseline against which novel derivatives can be benchmarked . Researchers synthesizing focused libraries based on the KY1220 scaffold should procure KY1220 as a control compound to validate that structural modifications improve upon the parent's potency and physicochemical properties.

Mechanistic Studies of Wnt/Ras Pathway Cross-Talk in Colorectal Cancer Cell Lines

KY1220 is an appropriate tool compound for investigating the molecular mechanisms linking Wnt/β-catenin inhibition to Ras destabilization. In HEK293 and SW480 cell lines, KY1220 treatment at 5-50 μM induces dose-dependent degradation of both β-catenin and Ras proteins without altering mRNA levels, confirming post-translational regulation . This unique phenotype enables dissection of the Axin-RGS/GSK3β-dependent degradation pathway that couples Wnt suppression to Ras turnover—a mechanism not shared by tankyrase or Porcn inhibitors.

In Vitro Proliferation and Transformation Assays in APC/KRAS Mutant CRC Models

KY1220 efficiently inhibits proliferation and transformation in CRC cell lines harboring APC and KRAS mutations, including HCT15, SW480, D-WT, and D-MT cells . For researchers studying colorectal cancers with co-occurring APC and KRAS mutations (representing approximately 45% of CRC cases), KY1220 provides a chemical probe to interrogate the dependency of these tumors on sustained Wnt and Ras pathway co-activation. Note that for in vivo xenograft studies, the optimized derivative KYA1797K is recommended due to superior solubility and in vivo efficacy [1].

Reference Compound for Wnt Inhibitor Selectivity Profiling Panels

KY1220 should be included in selectivity profiling panels alongside mechanistically distinct Wnt inhibitors such as XAV939 (tankyrase inhibitor, TNKS1 IC50 = 11 nM), IWP-2 (Porcn inhibitor, IC50 = 27 nM), and ICG-001 (CBP/β-catenin antagonist, IC50 = 3 μM) . This enables comprehensive characterization of compound-specific effects on Wnt target gene expression (CCND1, MYC), β-catenin stability, and Ras pathway activity. KY1220 is the only compound in this panel that simultaneously degrades both β-catenin and Ras, making it essential for studies requiring dual-pathway suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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